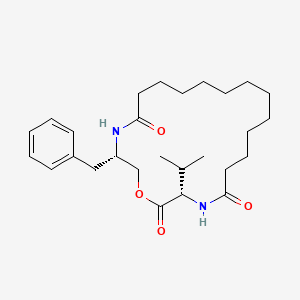
P-gp inhibitor 21
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-glycoprotein inhibitor 21 is a compound that inhibits the activity of P-glycoprotein, a membrane transport protein that plays a crucial role in the efflux of various xenobiotics and drugs from cells. P-glycoprotein is known for its role in multidrug resistance, particularly in cancer cells, where it pumps out chemotherapeutic agents, reducing their efficacy . Inhibitors of P-glycoprotein, such as P-glycoprotein inhibitor 21, are therefore of significant interest in overcoming drug resistance and improving the effectiveness of cancer treatments .
Vorbereitungsmethoden
The synthesis of P-glycoprotein inhibitor 21 involves several steps, including the selection of appropriate starting materials and reagents, followed by a series of chemical reactions under controlled conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pressure to achieve the desired product . Industrial production methods may involve scaling up these synthetic routes using larger reactors and more efficient purification techniques to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
P-glycoprotein inhibitor 21 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups with other substituents .
Wissenschaftliche Forschungsanwendungen
P-glycoprotein inhibitor 21 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of drug transport and resistance. In biology, it is employed to investigate the role of P-glycoprotein in cellular processes and its impact on drug efficacy . In medicine, P-glycoprotein inhibitor 21 is explored as a potential adjuvant therapy to enhance the effectiveness of chemotherapeutic agents by inhibiting the efflux of drugs from cancer cells . Additionally, it has applications in the pharmaceutical industry for the development of new drug formulations and delivery systems .
Wirkmechanismus
P-glycoprotein inhibitor 21 exerts its effects by binding to the nucleotide-binding domains of P-glycoprotein, thereby inhibiting its ATPase activity and preventing the efflux of drugs from cells . This inhibition increases the intracellular concentration of chemotherapeutic agents, enhancing their cytotoxic effects on cancer cells . The molecular targets of P-glycoprotein inhibitor 21 include the transmembrane domains and nucleotide-binding domains of P-glycoprotein, which are essential for its transport function .
Vergleich Mit ähnlichen Verbindungen
P-glycoprotein inhibitor 21 is unique in its ability to specifically target the nucleotide-binding domains of P-glycoprotein, distinguishing it from other inhibitors that primarily bind to the drug-binding domain . Similar compounds include verapamil, cyclosporine A, and tariquidar, which also inhibit P-glycoprotein but through different mechanisms and binding sites . The specificity and potency of P-glycoprotein inhibitor 21 make it a valuable tool in overcoming multidrug resistance in cancer therapy .
Eigenschaften
Molekularformel |
C27H42N2O4 |
|---|---|
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
(3S,19S)-19-benzyl-3-propan-2-yl-1-oxa-4,18-diazacycloicosane-2,5,17-trione |
InChI |
InChI=1S/C27H42N2O4/c1-21(2)26-27(32)33-20-23(19-22-15-11-10-12-16-22)28-24(30)17-13-8-6-4-3-5-7-9-14-18-25(31)29-26/h10-12,15-16,21,23,26H,3-9,13-14,17-20H2,1-2H3,(H,28,30)(H,29,31)/t23-,26-/m0/s1 |
InChI-Schlüssel |
OZNXLLUCZQTESC-OZXSUGGESA-N |
Isomerische SMILES |
CC(C)[C@H]1C(=O)OC[C@@H](NC(=O)CCCCCCCCCCCC(=O)N1)CC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)C1C(=O)OCC(NC(=O)CCCCCCCCCCCC(=O)N1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-Chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenyl]phenyl]quinolin-4-yl]oxymethyl ethyl carbonate](/img/structure/B12384438.png)
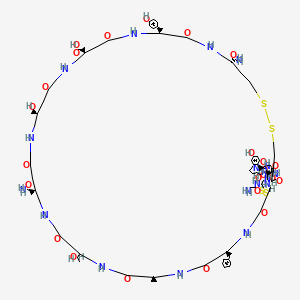
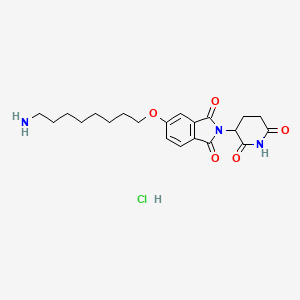
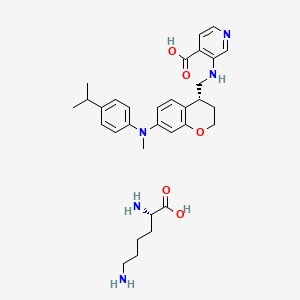
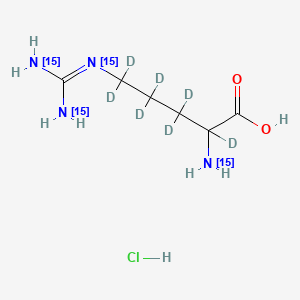
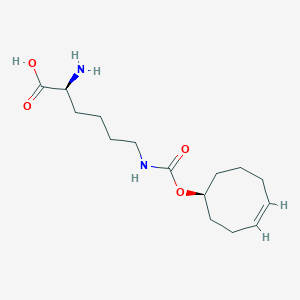
![1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid](/img/structure/B12384461.png)
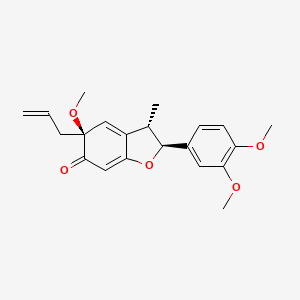
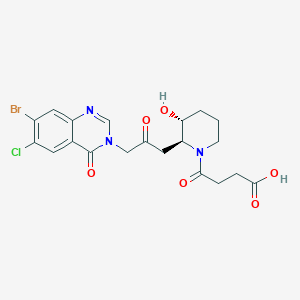
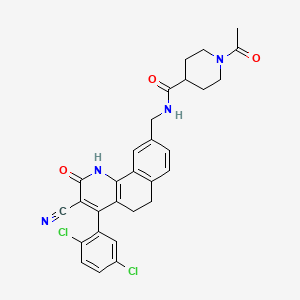
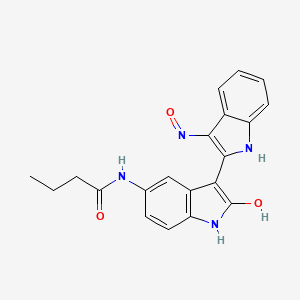
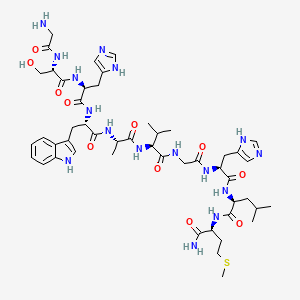
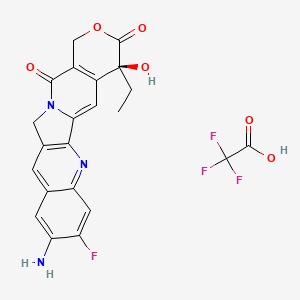
![2-(6,20-Diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate](/img/structure/B12384501.png)
